(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid
Overview
Description
(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid is a synthetic organic compound that features a piperidine ring, a tolyl group, and an acetic acid moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid typically involves multiple steps:
Protection of the amine group: The piperidine ring’s amine group is protected using a Boc group.
Formation of the acetic acid moiety: This can be achieved through various methods, such as the reaction of a tolyl group with acetic anhydride.
Coupling reactions: The protected piperidine derivative is then coupled with the tolyl-acetic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group.
Reduction: Reduction reactions could target the acetic acid moiety or the piperidine ring.
Substitution: Substitution reactions might occur at various positions on the piperidine ring or the tolyl group.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-methanol
- (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-amine
Uniqueness
(3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-9-14(10-8-13)16(17(22)23)21-11-5-6-15(12-21)20-18(24)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHRNFDFXMPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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